molecular formula C13H17N B2836531 2-(4-(Tert-pentyl)phenyl)acetonitrile CAS No. 200725-68-4

2-(4-(Tert-pentyl)phenyl)acetonitrile

Cat. No.: B2836531
CAS No.: 200725-68-4
M. Wt: 187.286
InChI Key: YDBYYRNJQCDFNM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-pentyl)phenyl)acetonitrile typically involves the reaction of 4-(tert-pentyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-pentyl)phenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Tert-pentyl)phenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-pentyl)phenyl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Tert-butyl)phenyl)acetonitrile
  • 2-(4-(Tert-hexyl)phenyl)acetonitrile
  • 2-(4-(Tert-octyl)phenyl)acetonitrile

Uniqueness

2-(4-(Tert-pentyl)phenyl)acetonitrile is unique due to the specific steric and electronic effects imparted by the tert-pentyl group. These effects can influence its reactivity and interactions compared to similar compounds with different alkyl substituents .

Properties

IUPAC Name

2-[4-(2-methylbutan-2-yl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-4-13(2,3)12-7-5-11(6-8-12)9-10-14/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBYYRNJQCDFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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